Lutetium oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxo(oxolutetiooxy)lutetium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Lu.3O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPARYNQUYZOBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

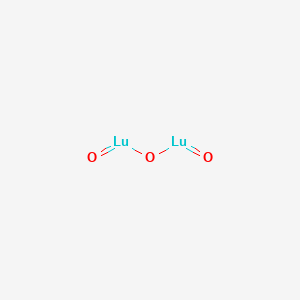

Canonical SMILES |

O=[Lu]O[Lu]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Lu2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.932 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Merck Index] |

Source

|

| Record name | Lutetium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12032-20-1 |

Source

|

| Record name | Lutetium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lutetium Oxide: A Comprehensive Technical Guide to its Crystal Structure and Properties for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium oxide (Lu₂O₃), also known as lutecia, is a rare earth sesquioxide that has garnered significant interest in various scientific and technological fields. Its unique combination of physical and chemical properties, including a high melting point, wide band gap, and excellent chemical stability, makes it a promising material for applications ranging from advanced ceramics and laser technology to catalysis.[1][2] In the realm of drug development, the radioisotope Lutetium-177, often delivered in the form of nanoparticles or targeted radiopharmaceuticals, is emerging as a potent tool in targeted cancer therapy.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] This in-depth technical guide provides a comprehensive overview of the crystal structure and properties of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Crystal Structure

This compound crystallizes in a cubic (bixbyite) crystal structure.[1][18] This structure is characterized by the space group Ia-3 (No. 206).[2][19] The lattice is composed of lutetium ions in two distinct crystallographic sites, both coordinated to six oxygen ions, forming distorted octahedra.[19]

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Cubic | [2][20] |

| Space Group | Ia-3 (No. 206) | [2][19] |

| Lattice Parameter (a) | 10.39 Å | [21] |

Physical and Chemical Properties

This compound exhibits a range of notable physical and chemical properties that are summarized in the table below. Its high melting point and thermal stability are particularly advantageous for high-temperature applications.[1][22] Chemically, it is a basic anhydride, largely insoluble in water but reactive with strong acids.[23]

Quantitative Properties of this compound

| Property | Value | Reference |

| Molar Mass | 397.93 g/mol | [24] |

| Density | 9.42 g/cm³ | [25] |

| Melting Point | 2490 °C | [2] |

| Boiling Point | 3980 °C | [2] |

| Band Gap | 5.5 - 5.9 eV | [2][18][26][27] |

| Thermal Conductivity | 12.5 W/(m·K) | [28] |

| Refractive Index | 1.93 @ 589 nm | [25][29][30] |

Experimental Protocols

Synthesis of this compound Nanoparticles via Hydrothermal Method

The hydrothermal method is a versatile technique for synthesizing crystalline nanoparticles of metal oxides. The following is a generalized protocol for the synthesis of this compound nanoparticles:

-

Precursor Preparation: A solution of a lutetium salt, such as lutetium nitrate (B79036) (Lu(NO₃)₃), is prepared in deionized water. The concentration is typically in the range of 0.1 to 1.0 M.

-

pH Adjustment: A precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), is added dropwise to the lutetium salt solution while stirring vigorously until a desired pH is reached (typically between 8 and 12). This results in the formation of a lutetium hydroxide precursor precipitate.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 180 °C and 250 °C for a duration of 12 to 48 hours. The autogenous pressure developed inside the autoclave facilitates the crystallization of this compound nanoparticles.

-

Product Recovery: After the hydrothermal treatment, the autoclave is cooled to room temperature. The solid product is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at 60-80 °C.

Single Crystal Growth via the Czochralski Method

The Czochralski method is a widely used technique for growing large, high-quality single crystals of various oxide materials.[31][32][33][34][35] A general procedure for growing this compound single crystals is as follows:

-

Melt Preparation: High-purity this compound powder (99.99% or higher) is placed in a crucible made of a high-melting-point, non-reactive metal such as iridium.[31] The crucible is placed in a Czochralski furnace and heated inductively or resistively under a controlled inert atmosphere (e.g., argon or nitrogen) to a temperature above the melting point of this compound (around 2490 °C).[2]

-

Seeding: A seed crystal of this compound with a specific crystallographic orientation is dipped into the molten this compound.

-

Crystal Pulling: The seed crystal is slowly pulled upwards (typically at a rate of 1-5 mm/h) while being rotated (typically at 10-30 rpm).[35] The temperature of the melt is carefully controlled to maintain a stable solid-liquid interface.

-

Crystal Growth and Cooling: As the seed is pulled, the molten this compound crystallizes onto the seed, forming a single crystal boule. The diameter of the growing crystal is controlled by adjusting the pulling rate and melt temperature. Once the desired length is achieved, the crystal is slowly withdrawn from the melt and cooled to room temperature over a period of several hours to days to minimize thermal stress and prevent cracking.

Characterization Techniques

X-ray diffraction is a fundamental technique for determining the crystal structure and phase purity of materials.[36][37][38][39][40]

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Sample Preparation: A small amount of the this compound powder is finely ground and mounted on a sample holder. For single crystals, the crystal is mounted on a goniometer to allow for orientation-dependent measurements.

-

Data Collection: The XRD pattern is typically recorded over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phase by comparing the peak positions and intensities with standard diffraction data from databases such as the International Centre for Diffraction Data (ICDD). Lattice parameters are determined by Rietveld refinement of the diffraction data.

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, providing information about its crystal structure and chemical bonding.

-

Instrument: A confocal Raman microscope equipped with a visible laser (e.g., 532 nm or 633 nm) is commonly used.

-

Sample Preparation: A small amount of the this compound sample is placed on a microscope slide.

-

Data Collection: The laser is focused onto the sample, and the scattered light is collected and analyzed by a spectrometer. Raman spectra are typically collected in the range of 100 to 1000 cm⁻¹.

-

Data Analysis: The positions and shapes of the Raman peaks are characteristic of the material's crystal structure and can be used for phase identification and to study effects such as strain and doping.

Applications in Drug Development

A significant application of lutetium in the field of drug development involves the use of its radioisotope, Lutetium-177 (¹⁷⁷Lu).[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide with a half-life of 6.73 days, making it suitable for targeted radionuclide therapy.[16]

Targeted Radionuclide Therapy with ¹⁷⁷Lu

In this therapeutic approach, ¹⁷⁷Lu is chelated to a targeting molecule, such as a peptide or an antibody, that specifically binds to receptors overexpressed on the surface of cancer cells.[5][6][7][8][9][10][11][12] This targeted delivery ensures that the cytotoxic radiation from ¹⁷⁷Lu is concentrated at the tumor site, minimizing damage to healthy tissues.[7][9] Two prominent examples are ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors and ¹⁷⁷Lu-PSMA for prostate cancer.[4][5][6][7][8][9][10][11][12]

The following diagram illustrates the general mechanism of action for ¹⁷⁷Lu-based targeted radionuclide therapy.

Experimental Workflow for Evaluating ¹⁷⁷Lu-Labeled Nanoparticles

The development of ¹⁷⁷Lu-labeled nanoparticles for cancer therapy involves a series of preclinical evaluation steps. The following workflow outlines the key stages of this process.

Conclusion

This compound possesses a unique set of crystallographic and physicochemical properties that make it a valuable material for a wide range of advanced applications. For researchers and professionals in drug development, the radioisotope Lutetium-177, often incorporated into targeted nanoparticles, represents a significant advancement in the field of oncology. The ability to deliver potent, localized radiation to tumor cells offers a promising therapeutic strategy with the potential for improved efficacy and reduced side effects. A thorough understanding of the fundamental properties of this compound is crucial for the continued development and optimization of these innovative cancer therapies.

References

- 1. shop.nanografi.com [shop.nanografi.com]

- 2. Lutetium(III) oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients | MDPI [mdpi.com]

- 5. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 6. Lutetium-177 PSMA radionuclide therapy : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]

- 7. uhs.nhs.uk [uhs.nhs.uk]

- 8. kiranpetct.com [kiranpetct.com]

- 9. Lutetium-177 PSMA therapy [iconcancercentre.com.au]

- 10. Cancer Specialist Dr Abhishek Behera [drabhisheknuclearoncology.com]

- 11. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Preliminary Study on Lutetium-177 and Gold Nanoparticles: Apoptosis and Radiation Enhancement in Hepatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A review of advances in the last decade on targeted cancer therapy using 177Lu: focusing on 177Lu produced by the direct neutron activation route - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. medium.com [medium.com]

- 19. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 20. mp-1427: Lu2O3 (cubic, Ia-3, 206) [legacy.materialsproject.org]

- 21. researchgate.net [researchgate.net]

- 22. reade.com [reade.com]

- 23. americanelements.com [americanelements.com]

- 24. This compound | Lu2O3 | CID 4323797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. This compound | 12032-20-1 [chemicalbook.com]

- 26. pubs.aip.org [pubs.aip.org]

- 27. researchgate.net [researchgate.net]

- 28. msesupplies.com [msesupplies.com]

- 29. refractiveindex.info [refractiveindex.info]

- 30. refractiveindex.info [refractiveindex.info]

- 31. scitepress.org [scitepress.org]

- 32. Czochralski method - Wikipedia [en.wikipedia.org]

- 33. scribd.com [scribd.com]

- 34. researchgate.net [researchgate.net]

- 35. pubs.acs.org [pubs.acs.org]

- 36. ceramics.org [ceramics.org]

- 37. Ceramic Materials Characterization Using X-Ray Diffraction | 2017-05-01 | Ceramic Industry [ceramicindustry.com]

- 38. rms-foundation.ch [rms-foundation.ch]

- 39. Standard X-Ray Diffraction Powder Patterns of Fourteen Ceramic Phases | Powder Diffraction | Cambridge Core [cambridge.org]

- 40. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to Measuring the Band Gap Energy of Lutetium Oxide (Lu₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Lutetium oxide (Lu₂O₃), a rare earth sesquioxide, is a material of significant scientific and technological interest due to its unique combination of properties. These include high density (≈9.42 g/cm³), excellent thermal and chemical stability, a high dielectric constant (k ≈ 11-13), and a wide optical band gap.[1][2][3] This wide band gap is a critical parameter that dictates its optical and electronic properties, making it a highly sought-after material for a range of advanced applications.

For professionals in drug development and medical research, Lu₂O₃ is particularly relevant for its use in high-quality scintillators for X-ray and positron emission tomography (PET) imaging equipment.[4] Its radioactive isotope, Lutetium-177, is a cornerstone of targeted radionuclide therapy for treating various cancers.[5][6] Understanding the fundamental properties of the base material, such as its band gap, is crucial for optimizing its performance in these and other applications, including high-power lasers and advanced microelectronics.[1][2][7] This guide provides a comprehensive overview of the methods used to measure the band gap of Lu₂O₃, presenting quantitative data and detailed experimental protocols.

Quantitative Data Summary: Band Gap of this compound

The reported band gap energy of this compound varies depending on the material's form (e.g., thin film, single crystal, nanoparticle), its crystalline structure, and the measurement or calculation technique employed.[1][8] The following table summarizes a range of reported values from various studies.

| Band Gap (E_g) in eV | Measurement/Calculation Method | Material Form | Deposition/Synthesis Method | Reference |

| 5.2 - 5.5 | Spectrophotometry | Thin Film | Electron Beam Deposition | [1] |

| 5.3 - 5.5 | Not Specified | Not Specified | Not Specified | [1] |

| 5.5 | Not Specified | Thin Film | Spray Pyrolysis | [2] |

| 5.8 ± 0.1 | Not Specified | Not Specified | Not Specified | [9] |

| 5.9 | Electron Energy Loss Spectroscopy (EELS) | Thin Film | Thermal Deposition | [10] |

| 5.2 ± 0.1 | Photoconductivity (PC) | Amorphous Thin Film | Pulsed Laser Deposition | [11] |

| 5.3 ± 0.1 | Internal Photoemission (IPE) | Amorphous Thin Film | Pulsed Laser Deposition | [11] |

| 5.6 | Optical Absorption | Thin Film | Magnetron Sputtering | [3][12] |

| 5.5 - 5.9 | Not Specified | Not Specified | Not Specified | [3][13] |

| 4.02 - 4.031 | Density Functional Theory (DFT) | Bulk Crystal (Theoretical) | N/A (Calculation) | [14][15] |

Note: Theoretical calculations like DFT are known to sometimes underestimate the band gap of wide-band-gap semiconductors.[15]

Experimental Protocols for Band Gap Measurement

The optical band gap of a material is the minimum energy required to excite an electron from the valence band to the conduction band. Several techniques can be employed to measure this property for Lu₂O₃, with UV-Visible (UV-Vis) spectroscopy being one of the most common and accessible methods.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption or reflectance of light by a material as a function of wavelength.[16] By identifying the onset of strong absorption, one can determine the energy corresponding to the band gap.[17]

a) Sample Preparation:

-

Thin Films: Lu₂O₃ thin films are typically deposited on a transparent substrate, such as quartz or sapphire, which does not absorb light in the measurement range.[1][12] Methods like electron beam deposition, pulsed laser deposition, or sputtering are common.[1][2][11][12]

-

Powders/Nanoparticles: Powdered samples can be analyzed using a diffuse reflectance accessory.[16] The powder is loaded into a small sample holder. Alternatively, nanoparticles can be suspended in a non-absorbing solvent to form a colloidal solution, if they result in an optically clear, non-turbid suspension.[18][19]

b) Instrumentation and Data Acquisition:

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. The instrument should be equipped with both deuterium (B1214612) (for the UV range) and tungsten (for the visible range) lamps.[20] Allow the lamps to warm up for at least 15 minutes for stabilization.[21]

-

Wavelength Range: Set the measurement range to scan from the near-infrared to the deep UV, typically from 800 nm down to 200 nm or lower, to capture the full absorption edge.[17]

-

Baseline Correction: Perform a baseline correction or reference measurement. For thin films, use an identical, uncoated transparent substrate as the reference. For powder samples, a standard reference material like Polytetrafluoroethylene (PTFE) is used.[16] This step accounts for any absorption or reflection from the substrate or instrument optics.[21]

-

Sample Measurement: Place the Lu₂O₃ sample in the light path and collect the absorption or transmission spectrum.[21] For powders, the diffuse reflectance spectrum is collected.[16]

c) Data Analysis: The Tauc Plot The relationship between the absorption coefficient (α) and the incident photon energy (hν) near the band edge is described by the Tauc equation:

(αhν)¹ᐟⁿ = A(hν - E_g)

Where:

-

α is the absorption coefficient.

-

hν is the photon energy (h is Planck's constant, ν is frequency).

-

E_g is the band gap energy.

-

A is a constant.

-

The exponent n denotes the nature of the electronic transition. For direct allowed transitions, n = 1/2; for indirect allowed transitions, n = 2.[22]

Protocol for Tauc Plot Construction:

-

Convert Wavelength to Photon Energy: Convert the wavelength (λ) in nm to photon energy (hν) in eV using the formula: hν (eV) = 1240 / λ (nm) .

-

Calculate Absorption Coefficient (α):

-

For thin films, calculate α from the measured absorbance (Abs) and film thickness (t) using the Beer-Lambert law: α = 2.303 * (Abs / t) .

-

For diffuse reflectance data, the Kubelka-Munk function, F(R) = (1-R)² / 2R (where R is the reflectance), is used as it is proportional to the absorption coefficient.

-

-

Construct the Plot: Plot (αhν)¹ᐟⁿ on the y-axis against photon energy (hν) on the x-axis. Since Lu₂O₃ is generally considered a direct band gap material, you would typically plot (αhν)².[21]

-

Extrapolate to Find E_g: Identify the linear portion of the curve at the onset of absorption. Extrapolate this linear region as a tangent line down to the x-axis. The x-intercept of this line gives the value of the optical band gap (E_g).[17][19]

Other Experimental Techniques

-

Internal Photoemission (IPE) and Photoconductivity (PC): These are powerful techniques for determining the band alignment and band gap of dielectrics like Lu₂O₃ in a device structure (e.g., a Metal-Oxide-Semiconductor capacitor). IPE involves measuring the photocurrent generated when electrons or holes are excited by photons from the semiconductor or metal into the oxide.[11] Photoconductivity measures the increase in electrical conductivity due to photogenerated charge carriers. By analyzing the spectral thresholds of these photo-responses, the band gap can be accurately determined.[11]

-

X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS): XPS can be used to determine the valence band maximum. The band gap can then be estimated by analyzing the onset of the inelastic energy loss spectrum (EELS) associated with the core-level peaks. One study determined the Lu₂O₃ band gap to be 5.9 eV from the electron energy loss spectrum.[10]

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate the key processes involved in the experimental determination of the Lu₂O₃ band gap.

Caption: UV-Vis Spectroscopy workflow for Lu₂O₃ band gap determination.

Caption: Logical diagram of a Tauc plot for determining direct band gap.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Sprayed Lu2O3 Thin Films Using XPS [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. News - this compound – Exploring the Versatile Uses of Lu2O3 [xingluchemical.com]

- 5. Lutetium: Properties and Applications [stanfordmaterials.com]

- 6. aemree.com [aemree.com]

- 7. medium.com [medium.com]

- 8. toplusinc.com [toplusinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. schlom.mse.cornell.edu [schlom.mse.cornell.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. mp-1427: Lu2O3 (cubic, Ia-3, 206) [legacy.materialsproject.org]

- 16. agilent.com [agilent.com]

- 17. allanchem.com [allanchem.com]

- 18. gprareearth.com [gprareearth.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. analyzetest.com [analyzetest.com]

- 21. mmrc.caltech.edu [mmrc.caltech.edu]

- 22. physics.iisc.ac.in [physics.iisc.ac.in]

A Technical Guide to the Synthesis of Lutetium Oxide Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Lutetium oxide (Lu₂O₃) nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties. Their high density and atomic number make them excellent candidates for applications in medical imaging, such as X-ray computed tomography (CT) and positron emission tomography (PET).[1] Furthermore, their stable, non-conductive nature and the possibility of doping with other elements open up avenues for their use in targeted drug delivery and therapy.[2][3][4] This guide provides an in-depth overview of the core methodologies for synthesizing this compound nanoparticles, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this burgeoning field.

Synthesis Methodologies: A Comparative Overview

Several methods have been successfully employed for the synthesis of this compound nanoparticles, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The choice of synthesis route is critical as it directly influences the final properties of the nanoparticles and their suitability for specific biomedical applications.[4][5] Key methods include co-precipitation, hydrothermal synthesis, sol-gel, and combustion synthesis.

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following tables summarize quantitative data from various synthesis methods, providing a comparative look at the experimental conditions and the resulting nanoparticle properties.

Table 1: Co-precipitation Synthesis of this compound Nanoparticles

| Precursor(s) | Precipitating Agent | Calcination Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference |

| Lutetium Nitrate (B79036), Europium Nitrate | Ammonium (B1175870) Hydrogen Carbonate | 1100 | 68 | Low-agglomeration | [6] |

| Lutetium Nitrate Hydrate | Ammonium Bicarbonate, Ammonia (B1221849) Water | 900 - 1200 | 50,000 - 165,000 (microparticles) | Petal-like sheets | [7] |

| Lutetium Chloride | Ammonium Hydroxide, Ammonium Carbonate | >600 | 26.75 ± 6.72 | Quasi-spherical | [3] |

| Ytterbium and Lutetium Precursors | Not Specified | 1100 | 96 (average particle), 49 (average grain) | Spherical | [8] |

Table 2: Hydrothermal Synthesis of this compound Nanoparticles

| Precursor(s) | Reaction Temperature (°C) | Post-annealing Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference |

| Not Specified | Not Specified | 800 | Not specified, slight shrinkage after annealing | Nanocubes | [9] |

| Lutetium Disilicate Precursors | 260 | Not Applicable | 71 - 340 | Irregular and rod-shaped | [10] |

Table 3: Sol-Gel Synthesis of this compound Nanoparticles

| Precursor(s) | Sintering/Annealing Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference | |---|---|---|---|---|---| | Lutetium Nitrate, Europium Nitrate | 800 | ~300 (diameter) | Nanowire arrays |[11] |

Table 4: Combustion Synthesis of this compound Nanoparticles

| Fuel | Particle Size | Reference |

| Urea, Citric Acid, Glycine, Tartaric Acid | Not Specified | [12] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis techniques.

Co-precipitation Method

The co-precipitation method is a widely used, simple, and effective technique for synthesizing this compound nanoparticles.[6] It involves the precipitation of lutetium salts from a solution, followed by calcination to form the oxide.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve lutetium nitrate (Lu(NO₃)₃) and any dopant precursors (e.g., europium nitrate for Eu:Lu₂O₃) in deionized water to achieve the desired molar concentrations.

-

Precipitating Agent Preparation: Prepare a separate aqueous solution of a precipitating agent, such as ammonium hydrogen carbonate (AHC) or a mixture of ammonium bicarbonate and ammonia water.[6][7]

-

Precipitation: Slowly add the lutetium precursor solution to the vigorously stirred precipitating agent solution. The addition rate and stirring speed are crucial for controlling particle size and distribution. A mixed solution will form, leading to the precipitation of a lutetium precursor, such as lutetium carbonate hydrate.[7]

-

Aging: Allow the resulting precipitate to age in the mother liquor for a specified period (e.g., 24-48 hours) to ensure complete precipitation and to influence the particle morphology.[7]

-

Washing and Drying: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted reagents and byproducts. Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-120°C).

-

Calcination: Calcine the dried precursor powder in a furnace at a high temperature (e.g., 900-1200°C) for several hours (e.g., 4 hours).[7] This step decomposes the precursor and forms the crystalline this compound nanoparticles.

Workflow for Co-precipitation Synthesis

Caption: Workflow of the co-precipitation synthesis method.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to crystallize materials.[13] This technique can produce well-defined crystalline nanoparticles with controlled morphologies.[9]

Experimental Protocol:

-

Precursor Mixture: Prepare an aqueous solution containing the lutetium precursor (e.g., lutetium chloride or nitrate).

-

Autoclave Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 260°C) for a defined duration.[10] The pressure inside the autoclave will increase due to the heating of the aqueous solution.

-

Cooling and Collection: After the reaction period, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the resulting precipitate by filtration or centrifugation. Wash the product several times with deionized water and ethanol to remove any residual reactants. Dry the final product in an oven.

-

Post-annealing (Optional): In some cases, a subsequent calcination step at a controlled temperature (e.g., 800°C) is performed to transform the precursor into the final this compound nanoparticles and to improve crystallinity.[9]

Workflow for Hydrothermal Synthesis

Caption: Workflow of the hydrothermal synthesis method.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[14][15]

Experimental Protocol:

-

Sol Preparation: Dissolve lutetium nitrate (Lu(NO₃)₃) and any dopant precursors in a suitable solvent, such as distilled water or alcohol, to form a sol.[11] The solution is typically stirred at a slightly elevated temperature (e.g., 60°C) to ensure homogeneity.[11]

-

Gelation: The sol is then converted into a gel. This can be achieved by immersing a template, such as an anodic aluminum oxide (AAO) template for nanowire synthesis, into the sol.[11] The viscosity of the solution is controlled by temperature and time.

-

Drying: The gel is dried to remove the solvent. This is a critical step as it can cause shrinkage and cracking of the gel.

-

Calcination: The dried gel is heat-treated (sintered) in a furnace at a specific temperature (e.g., 500°C followed by 800°C) to burn off organic components and to promote the formation of the crystalline this compound nanostructure.[11]

Logical Relationship in Sol-Gel Synthesis

Caption: Logical progression of the sol-gel synthesis process.

Combustion Synthesis

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method that involves an exothermic reaction between an oxidizer (metal nitrate) and a fuel (e.g., urea, glycine).[16][17]

Experimental Protocol:

-

Precursor Mixture: Prepare a homogeneous aqueous solution containing lutetium nitrate (the oxidizer) and an organic fuel such as urea, citric acid, or glycine.[12]

-

Heating and Ignition: Heat the solution in a furnace or on a hot plate. As the water evaporates, the mixture becomes a viscous gel. Upon reaching the ignition temperature, a self-sustaining combustion reaction occurs.

-

Product Formation: The combustion process is very rapid and results in a voluminous, foamy powder of this compound.

-

Post-treatment: The as-synthesized powder may be lightly ground to obtain a fine nanoparticle powder.

Applications in Drug Development and Research

This compound nanoparticles are being explored for various biomedical applications:

-

Medical Imaging: Their high X-ray attenuation makes them promising contrast agents for CT imaging.[1] When doped with positron-emitting isotopes like ¹⁷⁷Lu, they can be used in PET imaging.[3]

-

Cancer Therapy: Radiolabeled this compound nanoparticles can be targeted to tumor cells for internal radiation therapy.[1]

-

Drug Delivery: The surface of these nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery.

Conclusion

The synthesis of this compound nanoparticles can be achieved through various methods, each offering control over the final product's characteristics. The choice of method will depend on the desired particle size, morphology, and crystallinity for a specific biomedical application. This guide provides the fundamental knowledge and detailed protocols to assist researchers in the synthesis and application of these promising nanomaterials in the fields of drug development and biomedical research.

References

- 1. nanorh.com [nanorh.com]

- 2. microscopy.cz [microscopy.cz]

- 3. ri.uaemex.mx [ri.uaemex.mx]

- 4. gprareearth.com [gprareearth.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103058254B - Preparation method of large-particle this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal synthesis and green luminescent properties of Lu2O3:Yb3+/Ho3+ nanocubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrothermal synthesis of lutetium disilicate nanoparticles-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 11. Sol-Gel Template Synthesis and Characterization of Lu2O3:Eu3+ Nanowire Arrays [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Review on Sol-Gel Synthesis of Perovskite and Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. www3.nd.edu [www3.nd.edu]

- 17. mdpi.com [mdpi.com]

Lutetium (III) Oxide: A Comprehensive Technical Guide to its Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the CAS number, safety data, and handling protocols for Lutetium (III) Oxide. Designed for professionals in research and development, this document summarizes critical data in a structured format to ensure safe and effective use in the laboratory.

Chemical Identification and Properties

Lutetium (III) Oxide, also known as Lutetia, is a white, solid rare earth oxide. It is an important compound in the preparation of specialty glasses, ceramics, phosphors, and laser crystals.[1]

| Identifier | Value |

| Chemical Name | Lutetium (III) Oxide |

| Synonyms | Lutetia, Lutetium trioxide, Cassiopeium oxide |

| CAS Number | 12032-20-1[1][2][3][4] |

| EC Number | 234-764-3[2] |

| Linear Formula | Lu₂O₃[2] |

| Molecular Weight | 397.93 g/mol [2] |

| Physical and Chemical Properties | Value |

| Appearance | White powder[3] |

| Melting Point | 2487 °C[3] |

| Boiling Point | 3980 °C[3] |

| Density | 9.41 g/cm³[3] |

| Solubility | Insoluble in water[4] |

Safety and Hazard Information

Lutetium (III) Oxide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Hazard Category |

| Skin corrosion/irritation | Category 2[5][6] |

| Serious eye damage/eye irritation | Category 2A[5][6] |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3[5][6] |

| GHS Label Elements | |

| Pictogram |

|

| Signal Word | Warning [5][7] |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[5][7] |

| H319 | Causes serious eye irritation.[5][7] | |

| H335 | May cause respiratory irritation.[5][7] | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| Precautionary (Response) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[5] | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Safe Handling and Experimental Workflow

Proper handling of Lutetium (III) Oxide is crucial to minimize exposure and ensure a safe laboratory environment. The following diagram illustrates a standard workflow for handling this chemical.

References

Market Pricing of High-Purity Lutetium Oxide

A Technical Guide to the Market Price and Application of High-Purity Lutetium Oxide for Researchers and Drug Development Professionals.

This guide provides an in-depth analysis of the pricing, synthesis, and critical applications of high-purity this compound (Lu₂O₃), with a focus on its role in the development of advanced radiopharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current market data, details key experimental protocols, and illustrates complex processes and pathways using clear, structured visualizations.

The price of high-purity this compound is influenced by several factors, including purity levels (typically 99.99% to 99.999%), purchase volume, and global market dynamics. High-purity grades are essential for applications in nuclear medicine, laser crystals, and specialized ceramics.[1][2][3] Below is a summary of pricing from various suppliers and market data sources.

Table 1: Price Summary for High-Purity this compound

| Purity (%) | Quantity | Price (USD) | Price per Gram (USD) | Supplier/Source | Date of Data |

| 99.9% | 1 g | $46.00 | $46.00 | Strem | Dec 2025[4] |

| 99.9% | 5 g | $180.00 | $36.00 | Strem | Dec 2025[4] |

| 99.99% | 1 g | $106.88 | $106.88 | Ottokemi | Dec 2025[2] |

| 99.99% | 5 g | $376.50 | $75.30 | Ottokemi | Dec 2025[2] |

| 99.99% | 25 g | $861.13 | $34.45 | Ottokemi | Dec 2025[2] |

| 99.99% | 5 g | €129.00 (~$138) | ~$27.60 | Smart-elements.com | Dec 2025[3] |

| 99.99% | 25 g | €445.00 (~$476) | ~$19.04 | Smart-elements.com | Dec 2025[3] |

| 99.99% | 5 g | $323.65 (Special Offer) | $64.73 | Thermo Scientific | Dec 2025[5] |

| 99.999% | 5 g | Not specified | Not specified | eBay (Trace Metals Basis) | Dec 2025[6] |

| ≥99.99% | 1 kg | $728.34 | $0.73 | Shanghai Metal Market | Dec 2025[7] |

| Market Price | per MT | $874,500 | $0.87 | IMARC Group (China, Q3 2025) | Dec 2025[8] |

Note: Prices from chemical suppliers are for small, research-grade quantities and are significantly higher per gram than bulk market prices. Currency conversions are approximate. Bulk pricing is subject to negotiation and market fluctuations.

Market trends indicate that prices for rare earth metals, including lutetium, have been nearing pre-pandemic lows, though some analysts suggest the market may be bottoming out.[9] Geopolitical factors and supply chain diversification efforts are also influencing the market, with Western buyers often paying premiums for materials sourced outside of China, which currently dominates 85-90% of global rare earth refining.[9][10]

The Role of this compound in Drug Development

The most significant application of high-purity this compound in the medical field is as a starting material for the production of the radioisotope Lutetium-177 (¹⁷⁷Lu).[11][12] ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide with a half-life of 6.7 days, making it ideal for Targeted Radionuclide Therapy (TRT).[11][13] This therapy uses ¹⁷⁷Lu attached to a targeting molecule to selectively deliver a therapeutic dose of radiation to cancer cells, minimizing damage to healthy tissue.[14][15]

The high purity of the initial Lu₂O₃ is critical, as impurities can lead to the formation of undesirable radioisotopes during neutron irradiation, complicating purification and potentially harming the patient. Specifically, enriched Lutetium-176 Oxide (¹⁷⁶Lu₂O₃) is often used to maximize the yield of ¹⁷⁷Lu.[16][17]

References

- 1. microscopy.cz [microscopy.cz]

- 2. Lutetium(III) oxide, 99.99% 12032-20-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. Lutetium(III)-Oxide 99,99% – Lu2O3 [smart-elements.com]

- 4. strem.com [strem.com]

- 5. Lutetium(III) oxide, REacton™, 99.99% (REO) 5 g | Request for Quote [thermofisher.com]

- 6. This compound, 99.999% (Trace Metals Basis), 5g | eBay [ebay.com]

- 7. This compound price today | Historical price charts of this compound - Shanghai Metal Market [metal.com]

- 8. imarcgroup.com [imarcgroup.com]

- 9. businessanalytiq.com [businessanalytiq.com]

- 10. discoveryalert.com.au [discoveryalert.com.au]

- 11. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]

- 12. Lutetium-177: A Groundbreaking Medical Isotope | NRG PALLAS [nrgpallas.com]

- 13. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. About Lutetium | Illuminate [ihi-illuminate.org]

- 15. openmedscience.com [openmedscience.com]

- 16. americanelements.com [americanelements.com]

- 17. researchgate.net [researchgate.net]

Lutetium Oxide in Catalysis: A Technical Guide for Researchers

Introduction

Lutetium oxide (Lu₂O₃), a rare earth metal oxide, is emerging as a material of significant interest in the field of catalysis. Its unique electronic structure, high thermal stability, and surface properties make it a promising candidate for a variety of catalytic applications, ranging from industrial chemical synthesis to environmental remediation. While still a relatively niche area of research compared to more common oxide catalysts, the distinct reactivity of this compound offers potential for novel catalytic pathways and improved efficiencies in several key processes. This guide provides an in-depth overview of the current known applications of this compound in catalysis, summarizing key findings and methodologies for researchers, scientists, and professionals in drug development.

Core Applications of this compound in Catalysis

This compound has been investigated both as a primary catalyst and as a catalytic support. Its applications span several key areas of chemical transformation.

Industrial Synthesis

This compound shows potential in several large-scale industrial processes, including the synthesis of fuels and platform chemicals.

-

Fischer-Tropsch Synthesis: this compound is recognized as an efficient catalyst for the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into liquid hydrocarbon fuels. The catalytic activity of Lu₂O₃ is attributed to its ability to facilitate the adsorption and activation of CO molecules on its surface, promoting the formation of desired long-chain hydrocarbons. This application is particularly relevant for the production of synthetic fuels and reducing dependence on fossil fuels.

-

Olefin Production: Lu₂O₃ catalysts have demonstrated potential in the direct conversion of methane (B114726) to olefins, which are fundamental building blocks for plastics and other synthetic materials. This direct conversion pathway is a more energy-efficient and environmentally friendly alternative to traditional methods that are often energy-intensive and produce significant waste.

-

Alkylation, Hydrogenation, and Polymerization: this compound is also utilized as a catalyst in a range of other organic transformations, including cracking, alkylation, hydrogenation, and polymerization reactions. Its stability and activity make it a candidate for use in petroleum refining and the synthesis of complex organic molecules.

Table 1: Overview of Industrial Catalytic Applications of this compound

| Application | Reactants | Products | Role of this compound | Reported Advantages |

| Fischer-Tropsch Synthesis | Carbon Monoxide (CO), Hydrogen (H₂) | Liquid Hydrocarbons | Catalyst | High activity and selectivity, facilitates CO adsorption and activation. |

| Olefin Production | Methane (CH₄) | Olefins (e.g., ethylene, propylene) | Catalyst | Enables direct conversion, reduces energy consumption, eliminates petroleum-based feedstocks. |

| Alkylation | Varies (e.g., phenols, alcohols) | Alkylated organic compounds | Catalyst | Effective for specific alkylation reactions. |

| Hydrogenation | Unsaturated organic compounds | Saturated organic compounds | Catalyst | Promotes hydrogenation reactions. |

| Polymerization | Monomers | Polymers | Catalyst | Active in certain polymerization processes. |

| Cracking | Heavy hydrocarbons | Lighter hydrocarbon fractions | Catalyst | Facilitates the breaking of C-C bonds. |

Environmental Catalysis

The catalytic properties of this compound also lend themselves to applications in environmental protection and pollution control.

-

Decomposition of Nitrogen Oxides (NOx): Lu₂O₃ can be employed to catalyze the decomposition of harmful nitrogen oxides (NOx) found in diesel engine exhaust. By breaking down NOx into nitrogen and oxygen, this compound catalysts can contribute to reducing air pollution from automotive emissions.

-

Degradation of Organic Pollutants: In wastewater treatment, this compound has shown promise in the degradation of persistent organic pollutants, such as pharmaceuticals and dyes. These compounds are often resistant to conventional treatment methods, and the catalytic activity of Lu₂O₃ can help break them down into less harmful substances, thereby protecting water resources and human health.

Table 2: Overview of Environmental Catalytic Applications of this compound

| Application | Pollutants | Products | Role of this compound | Reported Advantages |

| Automotive Exhaust Purification | Nitrogen Oxides (NOx) | Nitrogen (N₂), Oxygen (O₂) | Catalyst | Decomposition of harmful emissions from diesel engines. |

| Wastewater Treatment | Persistent Organic Pollutants (e.g., dyes, pharmaceuticals) | Less harmful degradation products | Catalyst | Breakdown of pollutants resistant to conventional treatment. |

Experimental Protocols and Methodologies

While detailed, quantitative data for many this compound-catalyzed reactions are not widely published in readily accessible literature, some general experimental approaches can be outlined.

Catalyst Preparation: Synthesis of this compound Nanoparticles

A common method for preparing this compound catalysts with high surface area is through a precipitation-calcination route.

Objective: To synthesize this compound nanoparticles suitable for catalytic applications.

Materials:

-

Lutetium nitrate (B79036) hydrate (B1144303) (Lu(NO₃)₃·xH₂O)

-

Ammonium (B1175870) bicarbonate ((NH₄)HCO₃)

-

Ammonia (B1221849) solution (NH₄OH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of ammonium bicarbonate and ammonia in deionized water.

-

Precipitation: Slowly add a solution of lutetium nitrate hydrate to the ammonium bicarbonate solution while stirring. This will form a mixed solution.

-

Oxidation and Precipitation: Add hydrogen peroxide to the mixed solution to initiate the precipitation of lutetium carbonate hydrate. The reaction is typically allowed to proceed for several hours.

-

Aging: The resulting precipitate is aged for an extended period (e.g., 24-48 hours) to ensure complete precipitation and to control particle morphology.

-

Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any unreacted precursors and byproducts.

-

Calcination: The washed precipitate is dried and then calcined at a high temperature (e.g., 900-1200 °C) for several hours. This thermal decomposition of the lutetium carbonate hydrate yields this compound.

Visualized Workflows and Relationships

The following diagrams illustrate high-level workflows for the synthesis of this compound catalysts and their application in environmental catalysis.

Caption: A generalized workflow for the synthesis of this compound catalysts via a precipitation and calcination method.

Caption: A conceptual diagram illustrating the application of this compound in a catalytic reactor for environmental remediation.

This compound presents itself as a versatile and promising catalytic material with potential applications across various sectors of the chemical industry and environmental science. Its demonstrated activity in key processes such as Fischer-Tropsch synthesis, olefin production, and the degradation of pollutants highlights its potential for developing more efficient and sustainable chemical technologies.

However, it is important to note that the body of research providing detailed, quantitative performance data and standardized experimental protocols for this compound-catalyzed reactions is still developing. Much of the currently available information is of a more general or qualitative nature. For this compound to be more widely adopted in practical applications, further in-depth studies are required to elucidate reaction mechanisms, optimize catalyst formulations and reaction conditions, and provide robust quantitative data on catalyst performance, longevity, and resistance to poisoning.

Future research efforts should focus on:

-

Systematic Kinetic Studies: Detailed kinetic investigations to understand the reaction pathways and rate-determining steps for various Lu₂O₃-catalyzed reactions.

-

Advanced Catalyst Design: The development of nanostructured this compound catalysts and bimetallic or supported Lu₂O₃ systems to enhance activity and selectivity.

-

In Situ Characterization: The use of advanced in situ spectroscopic and microscopic techniques to probe the catalyst structure and surface chemistry under reaction conditions.

As research in these areas progresses, a more comprehensive understanding of the catalytic capabilities of this compound will undoubtedly emerge, paving the way for its integration into next-generation catalytic technologies.

Lutetium Oxide for Scintillator Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutetium oxide (Lu₂O₃) has emerged as a premier material for scintillator applications, primarily due to its high density and effective atomic number, which enable efficient detection of high-energy photons. This technical guide provides a comprehensive overview of this compound-based scintillators, focusing on their material properties, the influence of various dopants, synthesis methodologies, and performance characteristics. Detailed experimental protocols for the fabrication of transparent ceramic scintillators and the synthesis of precursor nanopowders are presented. Furthermore, this guide outlines the standard techniques for characterizing key scintillation properties, including light yield, decay time, and energy resolution. Diagrams illustrating the experimental workflow for ceramic scintillator production are also provided to facilitate a deeper understanding of the manufacturing processes.

Introduction to this compound Scintillators

Scintillators are materials that emit light when excited by ionizing radiation, playing a crucial role in the detection and imaging of high-energy particles and photons. This compound is a particularly advantageous host material for scintillators due to its exceptional properties. With a high density of 9.4 g/cm³ and a high effective atomic number (Zeff) of 63, Lu₂O₃ offers excellent stopping power for X-rays and gamma rays.[1] These characteristics make it highly suitable for applications in medical imaging, particularly Positron Emission Tomography (PET), high-energy physics, and security screening.[2][3]

The scintillation properties of this compound can be tailored by introducing specific dopants, also known as activators. These dopants create luminescence centers within the Lu₂O₃ host lattice, influencing the light yield, emission wavelength, and decay time of the scintillator. Common dopants for this compound include europium (Eu), ytterbium (Yb), lanthanum (La), and terbium (Tb).

Properties of this compound Scintillators

The performance of a this compound scintillator is largely determined by the choice of dopant. The following tables summarize the key quantitative properties of Lu₂O₃ with various activators.

Table 1: General Properties of this compound Host Material

| Property | Value | Reference |

| Chemical Formula | Lu₂O₃ | [1] |

| Density | 9.4 g/cm³ | [2][3] |

| Melting Point | ~2400 °C | [4] |

| Crystal Structure | Cubic | [2] |

| Effective Atomic Number (Zeff) | 63 | [1] |

Table 2: Scintillation Properties of Doped this compound

| Dopant | Light Yield (photons/MeV) | Primary Decay Time | Peak Emission Wavelength (nm) | Energy Resolution (@ 662 keV) | Reference |

| Eu³⁺ | ~48,000 - 75,000 | 0.4 - 1.2 ms | 610 - 611 | - | [1][5][6] |

| Yb³⁺ | ~2,000 | < 2 ns | 330, 490 | - | [2][7] |

| La³⁺ | ~15,000 | 1 µs | - | <10% | [2] |

| Tb³⁺ | ~33,000 (potential) | ~970 µs | 544 | - | [8] |

Synthesis and Fabrication of this compound Scintillators

This compound scintillators can be produced in various forms, including single crystals, transparent ceramics, and thin films. The choice of fabrication method depends on the specific application requirements for size, shape, and optical properties.

Transparent Ceramic Scintillators

Transparent ceramic scintillators offer a cost-effective alternative to single crystals, particularly for large-area detectors.[3] The fabrication process typically involves the synthesis of high-purity nanopowders followed by a multi-step sintering process to achieve a fully dense and transparent material.

This protocol outlines a general procedure for the fabrication of Lu₂O₃:Eu transparent ceramics, combining co-precipitation for nanopowder synthesis with vacuum sintering and hot isostatic pressing (HIP).

1. Nanopowder Synthesis via Co-precipitation:

-

Precursors: Lutetium nitrate (B79036) (Lu(NO₃)₃) and europium nitrate (Eu(NO₃)₃) are used as starting materials. Ammonium (B1175870) hydrogen carbonate ((NH₄)HCO₃) acts as the precipitant.[2][4]

-

Procedure:

-

Prepare aqueous solutions of lutetium nitrate and europium nitrate with the desired Eu doping concentration.

-

Slowly add the mixed nitrate solution to an ammonium hydrogen carbonate solution under constant stirring. This will lead to the co-precipitation of a precursor powder.[9]

-

The resulting precipitate is then washed multiple times with deionized water and ethanol (B145695) to remove any residual ions.

-

Dry the washed precursor powder.

-

Calcination: The dried precursor is calcined at a high temperature (e.g., 1100 °C for 4 hours) to decompose the precursor and form the desired Lu₂O₃:Eu nanopowder.[2][4]

-

2. Green Body Formation:

-

The synthesized Lu₂O₃:Eu nanopowder is uniaxially pressed into a pellet, often referred to as a "green body."[10]

3. Sintering and Densification:

-

Vacuum Sintering: The green body is subjected to vacuum sintering at a high temperature. A typical sintering profile involves heating to 1650 °C and holding for 30 hours.[4][11] This step removes a significant portion of the porosity.

-

Hot Isostatic Pressing (HIP): To achieve full transparency, the sintered ceramic is further densified using hot isostatic pressing. This process involves subjecting the ceramic to high pressure (e.g., 200 MPa) and high temperature (e.g., 1400 °C - 1850 °C) in an inert atmosphere (typically argon).[5][12][13] The combination of heat and pressure eliminates the remaining pores, resulting in a transparent ceramic.

Single Crystal Growth

Single crystal growth methods, such as the Czochralski and optical floating zone techniques, can produce high-quality this compound scintillators with excellent optical properties.

The Czochralski method is a widely used technique for growing large, high-quality single crystals.[14][15]

-

Apparatus: A Czochralski crystal puller consisting of a furnace, a crucible (typically iridium for high-melting-point oxides), a seed rod, and a controlled atmosphere system.

-

Procedure:

-

High-purity Lu₂O₃ powder, along with the desired dopant oxide (e.g., Eu₂O₃), is placed in the crucible and heated above its melting point.[16]

-

A seed crystal of Lu₂O₃ with a specific crystallographic orientation is lowered until it touches the surface of the melt.

-

The seed crystal is then slowly pulled upwards while being rotated.[15]

-

As the seed is pulled, the molten material solidifies at the crystal-melt interface, replicating the crystal structure of the seed.

-

Careful control of the pulling rate, rotation speed, and temperature gradients is crucial for growing a high-quality, crack-free single crystal.[17][18]

-

Characterization of Scintillation Properties

A standardized set of measurements is used to evaluate the performance of this compound scintillators.

Light Yield Measurement

Light yield is a measure of the number of scintillation photons produced per unit of energy absorbed from ionizing radiation.

-

Experimental Setup: The scintillator is optically coupled to a photodetector, such as a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM). The output signal from the photodetector is processed by a preamplifier, a shaping amplifier, and a multi-channel analyzer (MCA).[19] A calibrated gamma-ray source, such as ¹³⁷Cs (emitting 662 keV gamma rays), is used to excite the scintillator.

-

Procedure:

-

The gamma-ray source is placed at a fixed distance from the scintillator.

-

The MCA records the energy spectrum of the detected events.

-

The position of the full-energy peak (photopeak) in the spectrum is determined.

-

The light yield is calculated by comparing the photopeak position of the test scintillator with that of a standard scintillator with a known light yield (e.g., NaI:Tl).[20][21] The number of photoelectrons produced is proportional to the light yield.

-

Decay Time Measurement

Decay time refers to the time it takes for the scintillation light emission to decrease to a certain fraction of its initial intensity.

-

Experimental Technique (Time-Correlated Single Photon Counting - TCSPC):

-

Setup: A pulsed X-ray source or a radioactive source that emits coincident gamma rays (e.g., ²²Na) is used for excitation. Two photodetectors are employed. One detects the prompt radiation to provide a "start" signal, and the other detects the scintillation photons to provide a "stop" signal.[8][22] A time-to-amplitude converter (TAC) and an MCA are used to measure the time difference between the start and stop signals.[6]

-

Procedure:

-

Energy Resolution Measurement

Energy resolution describes the ability of a scintillator detector to distinguish between two gamma rays with slightly different energies.

-

Procedure:

-

The energy spectrum is acquired using a monoenergetic gamma-ray source (e.g., ¹³⁷Cs).

-

The full width at half maximum (FWHM) of the photopeak is measured.

-

The energy resolution is calculated as the ratio of the FWHM to the photopeak position (centroid of the peak), typically expressed as a percentage.[24][25][26]

Energy Resolution (%) = (FWHM / Photopeak Position) x 100

-

Experimental Workflows and Diagrams

Visualizing the experimental processes can aid in understanding the complex steps involved in scintillator fabrication.

Conclusion

This compound-based scintillators represent a significant class of materials for radiation detection, offering high stopping power and the flexibility to tune scintillation properties through doping. The choice of synthesis method—whether transparent ceramic fabrication, single crystal growth, or thin-film deposition—is dictated by the specific requirements of the intended application. A thorough understanding of the detailed experimental protocols and characterization techniques is paramount for developing and optimizing this compound scintillators for advanced applications in medicine, science, and industry. The continued exploration of novel dopants and fabrication processes promises to further enhance the performance of these critical materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Transparent ceramic scintillators for gamma-ray spectroscopy and radiography [spie.org]

- 11. Researching | Preparation and Properties of Transparent Eu∶Lu2O3 Scintillation Ceramics [m.researching.cn]

- 12. uotechnology.edu.iq [uotechnology.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Czochralski method - Wikipedia [en.wikipedia.org]

- 15. inc42.com [inc42.com]

- 16. scitepress.org [scitepress.org]

- 17. "CZOCHRALSKI GROWTH AND SCINTILLATION PROPERTIES OF LITHIUM, SODIUM, AN" by Camera Foster [trace.tennessee.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optimization of Plastic Scintillator for Detection of Gamma-Rays: Simulation and Experimental Study [mdpi.com]

- 20. osti.gov [osti.gov]

- 21. halide-crylink.com [halide-crylink.com]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Precise rise and decay time measurements of inorganic scintillators by means of X-ray and 511 keV excitation | Semantic Scholar [semanticscholar.org]

- 24. osti.gov [osti.gov]

- 25. arxiv.org [arxiv.org]

- 26. researchgate.net [researchgate.net]

Lutetium Oxide in Transparent Ceramics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lutetium oxide (Lu₂O₃), a rare earth sesquioxide, has emerged as a superior material for transparent ceramics due to its unique combination of physical and chemical properties. Its high density, wide band gap, and excellent thermal stability make it an ideal host material for various dopants, leading to a wide range of applications in medical imaging, solid-state lasers, and scintillators. This guide provides a comprehensive overview of the properties, fabrication, and applications of this compound-based transparent ceramics.

Core Properties of this compound Ceramics

This compound in its ceramic form exhibits several key characteristics that make it highly desirable for advanced optical and medical applications. It possesses a cubic crystal structure and a high melting point of approximately 2490°C. One of its most notable features is its high theoretical density of 9.42 g/cm³, which is among the highest for oxide ceramic hosts. This high density is particularly advantageous for applications requiring high stopping power for ionizing radiation, such as in scintillators for medical imaging.

Furthermore, this compound maintains high thermal conductivity, even at high doping concentrations, which is crucial for high-power laser applications where efficient heat dissipation is required.[1] Its wide band gap of about 5.5 eV allows for a broad transparency range from the visible to the mid-infrared spectrum, making it a versatile optical material.[2]

Data Presentation: Quantitative Properties

The properties of this compound transparent ceramics can be tailored by introducing various dopant ions. The following tables summarize key quantitative data for different doped and undoped Lu₂O₃ ceramics.

Table 1: Physical and Thermal Properties of this compound Ceramics

| Property | Value | References |

| Chemical Formula | Lu₂O₃ | [3] |

| Crystal Structure | Cubic | |

| Theoretical Density | 9.42 g/cm³ | |

| Melting Point | ~2490 °C | |

| Thermal Conductivity (undoped) | ~12 W·m⁻¹·K⁻¹ | [1] |

| Thermal Conductivity (Tm-doped) | 10.2 W·m⁻¹·K⁻¹ |

Table 2: Optical and Scintillation Properties of Doped this compound Ceramics

| Dopant | Wavelength (nm) | In-line Transmittance (%) | Sample Thickness (mm) | Light Yield (photons/MeV) | Decay Time | References |

| Nd³⁺ (1.0 at%) | 1100 | 82.4 | 1.0 | - | 169 µs (fluorescence) | [4] |

| Yb³⁺ (5 at%) | - | >80 | 1.0 | - | - | [3] |

| Ho³⁺ | - | ~60-70 | 1.0 | - | - | [1] |

| Eu³⁺ | 611 | 66.3 | - | - | ~1 ms | [5] |

| Tm³⁺ (2 at%) | 2000 | 82.1 | 1.3 | - | - |

Table 3: Mechanical Properties of this compound-based Ceramics

| Material | Microhardness (GPa) | Fracture Toughness (MPa·m¹/²) | References |

| 1% Er:Lu₂O₃-MgO | 10.4 | - | [6] |

| 1% Er:Sc₂O₃-MgO | 10.3 | - | [6] |

Experimental Protocols

The fabrication of high-quality transparent this compound ceramics is a multi-step process that requires precise control over each stage. The following sections detail the methodologies for the key experimental procedures.

Nanoparticle Synthesis via Co-Precipitation

The co-precipitation method is widely used to synthesize homogenous, nano-sized doped this compound powders, which are essential for achieving high transparency in the final ceramic.

Objective: To synthesize doped Lu₂O₃ nanopowders with controlled particle size and morphology.

Materials and Equipment:

-

Lutetium nitrate (B79036) (Lu(NO₃)₃·xH₂O)

-

Dopant nitrate (e.g., Nd(NO₃)₃·xH₂O, Yb(NO₃)₃·xH₂O)

-

Precipitant solution (e.g., ammonium (B1175870) hydroxide, ammonium hydrogen carbonate)

-

Deionized water

-

Beakers, magnetic stirrer, pH meter

-

Centrifuge

-

Drying oven

-

Calcination furnace

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of lutetium nitrate and the dopant nitrate in deionized water to form a clear solution.

-

Precipitation: Slowly add the precursor solution into a vigorously stirred precipitant solution. The pH of the mixture should be carefully monitored and maintained at a specific value (typically between 8.5 and 10) to ensure complete precipitation.

-

Aging: Allow the resulting suspension to age for a specified period (e.g., 1-2 hours) to ensure uniform particle growth.

-

Washing: Separate the precipitate from the solution by centrifugation. Wash the precipitate multiple times with deionized water and ethanol to remove residual ions.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-120°C) for 24 hours to obtain the precursor powder.

-

Calcination: Calcine the precursor powder in a furnace at a high temperature (e.g., 1000-1200°C) for several hours to decompose the precursor and form the crystalline doped Lu₂O₃ nanopowder. The calcination temperature and duration are critical for controlling the particle size and crystallinity.[3]

Ceramic Densification via Spark Plasma Sintering (SPS)

Spark Plasma Sintering is a rapid consolidation technique that allows for the densification of ceramic powders at lower temperatures and shorter times compared to conventional sintering methods, which helps in suppressing grain growth and achieving high transparency.

Objective: To consolidate Lu₂O₃ nanopowders into a dense, transparent ceramic body.

Materials and Equipment:

-

Synthesized doped Lu₂O₃ nanopowder

-

Spark Plasma Sintering (SPS) system

-

Graphite (B72142) die and punches

-

Graphite foil

Procedure:

-

Die Preparation: Line the inner wall of the graphite die and the surfaces of the punches with graphite foil to prevent reaction between the powder and the die.

-

Powder Loading: Pour the Lu₂O₃ nanopowder into the graphite die.

-

Sintering Cycle:

-

Place the die assembly into the SPS chamber.

-

Evacuate the chamber to a high vacuum (e.g., 10⁻³ Pa).[7]

-

Apply a uniaxial pressure to the powder (e.g., 50-100 MPa).

-

Heat the sample to the desired sintering temperature (e.g., 1400-1600°C) at a rapid heating rate (e.g., 100°C/min).[8]

-

Hold at the sintering temperature for a short duration (e.g., 5-15 minutes).[1]

-

Cool the sample down to room temperature.

-

-

Post-Sintering Annealing: Anneal the sintered ceramic in air at a lower temperature (e.g., 900-1000°C) to remove any residual carbon contamination and reduce oxygen vacancies, which can improve optical transmittance.

Post-Sintering Treatment: Hot Isostatic Pressing (HIP)

Hot Isostatic Pressing is often used as a post-sintering treatment to eliminate residual porosity and further enhance the transparency of the ceramic.

Objective: To achieve full densification and eliminate remaining pores in the sintered ceramic.

Materials and Equipment:

-

Sintered Lu₂O₃ ceramic

-

Hot Isostatic Pressing (HIP) system

Procedure:

-

Sample Encapsulation (if necessary): For open porosity, the sample may need to be encapsulated in a gas-tight container. For closed porosity (typically >92% theoretical density), direct HIPing is possible.

-

HIP Cycle:

-

Place the sintered ceramic part inside the HIP vessel.

-

Pressurize the vessel with an inert gas, typically argon, to a high pressure (e.g., 150-200 MPa).

-

Heat the vessel to a temperature slightly below the sintering temperature (e.g., 1500-1700°C).

-

Hold at the set temperature and pressure for a specific duration (e.g., 2-3 hours) to allow for the closure of residual pores through plastic deformation and diffusion.

-

Cool the vessel and release the pressure.

-

-

Final Polishing: The HIP-treated ceramic is then polished to optical quality on both sides to achieve maximum transparency.

Mandatory Visualizations

Experimental Workflow for Transparent this compound Ceramic Fabrication

Scintillation Mechanism in Europium-Doped this compound (Lu₂O₃:Eu³⁺)

Applications in Research and Drug Development

The unique properties of this compound transparent ceramics make them invaluable in several high-tech fields, including drug development and medical research.

-

Medical Imaging: Doped Lu₂O₃ ceramics are excellent scintillators for Positron Emission Tomography (PET) and X-ray Computed Tomography (CT).[9] Their high density and light yield lead to improved image resolution and sensitivity, which is critical for early-stage cancer detection and monitoring the efficacy of therapeutic drugs.[9]

-

Preclinical Imaging: The development of high-resolution imaging systems based on Lu₂O₃ scintillators allows for detailed in vivo studies in small animal models, aiding in the understanding of disease progression and the pharmacokinetics of new drug candidates.

-

Solid-State Lasers: this compound is an excellent host for laser-active ions like Nd³⁺, Yb³⁺, and Tm³⁺. These lasers, operating at specific wavelengths, are used in various biomedical applications, including surgery, therapy, and advanced microscopy techniques for cellular and tissue analysis.[2]

-

Radiation Therapy: The high atomic number of lutetium makes its oxide a candidate for applications in radiation therapy, where it can be used to enhance the dose delivered to tumor tissues.[9]

Conclusion

This compound transparent ceramics represent a class of advanced materials with significant potential to impact various scientific and medical fields. Their exceptional optical, thermal, and mechanical properties, combined with the ability to tailor their functionality through doping, make them a subject of intensive research and development. The detailed fabrication protocols and property data provided in this guide aim to equip researchers and professionals with the necessary knowledge to explore and exploit the full potential of these remarkable materials in their respective domains.

References

Doping of Lutetium Oxide with Rare Earth Elements: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutetium oxide (Lu₂O₃) has emerged as a highly promising host material for rare earth element doping, owing to its robust physical and chemical properties, including a high density, wide bandgap, and excellent thermal stability. The incorporation of various lanthanide ions into the Lu₂O₃ crystal lattice imparts unique luminescent and magnetic properties, paving the way for a diverse range of applications in biomedical imaging, diagnostics, and therapy. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of rare earth-doped this compound nanoparticles. Detailed experimental protocols for common synthesis and characterization techniques are presented, alongside a summary of the key quantitative data on the material's properties. Furthermore, the guide delves into the biological interactions of these nanoparticles, visualizing the key signaling pathways involved in their therapeutic action.

Introduction

This compound (Lu₂O₃) is a rare earth sesquioxide that crystallizes in a cubic bixbyite structure. Its notable characteristics, such as a high density (9.4 g/cm³), a wide bandgap (~5.8 eV), and exceptional chemical and thermal stability, make it an excellent host material for luminescent activators.[1][2] Doping Lu₂O₃ with other rare earth elements (RE³⁺) allows for the fine-tuning of its optical and magnetic properties, leading to the development of advanced functional materials. These materials are of particular interest to the biomedical field, with applications ranging from high-resolution medical imaging to targeted cancer therapy.[3] This guide will explore the core aspects of RE-doped Lu₂O₃, providing researchers and professionals with the necessary information to understand and utilize these promising nanomaterials.

Synthesis of Rare Earth-Doped this compound

Several chemical synthesis methods have been developed to produce rare earth-doped this compound nanoparticles with controlled size, morphology, and dopant concentration. The most common techniques include co-precipitation, sol-gel synthesis, and hydrothermal methods.

Co-precipitation Method